![molecular formula C12H8Cl2N4O B7841079 2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B7841079.png)
2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one is a heterocyclic compound that features both imidazole and quinazolinone moieties. These structural motifs are significant in medicinal chemistry due to their biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one typically involves the formation of the imidazole ring followed by its attachment to the quinazolinone core. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, often using nickel-catalyzed addition to nitriles . The reaction conditions are mild enough to include various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
化学反应分析
Types of Reactions
2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms in the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered electronic properties.
科学研究应用
2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-2-one
- 2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-6-one
Uniqueness
2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one is unique due to its specific substitution pattern and the presence of both imidazole and quinazolinone rings. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[(4,5-dichloroimidazol-1-yl)methyl]-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N4O/c13-10-11(14)18(6-15-10)5-9-16-8-4-2-1-3-7(8)12(19)17-9/h1-4,6H,5H2,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFNKHNDOTWDER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CN3C=NC(=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)CN3C=NC(=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,2S,4S,7R,9S,10S,12R,15S)-4-(acetyloxy)-15-{[(2R,3S)-3-{[(tert-butoxy)(hydroxy)methylidene]amino}-2-hydroxy-3-phenylpropanoyl]oxy}-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0^{3,10}.0^{4,7}]heptadec-13-en-2-yl benzoate](/img/structure/B7840999.png)
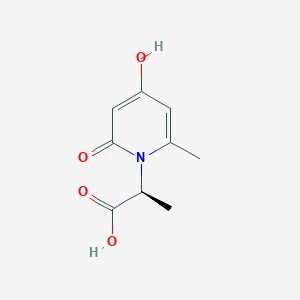
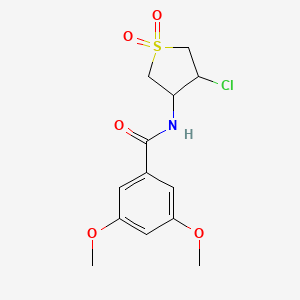
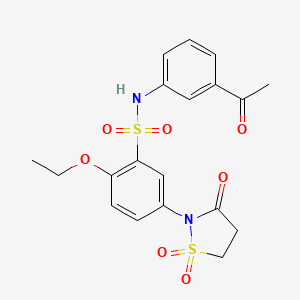
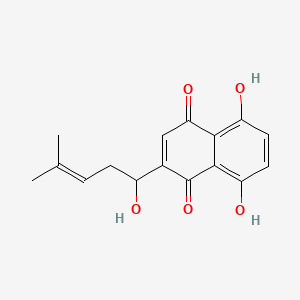
![(1R,5S)-3-((5-hydroxy-4-oxo-4H-pyran-2-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B7841024.png)
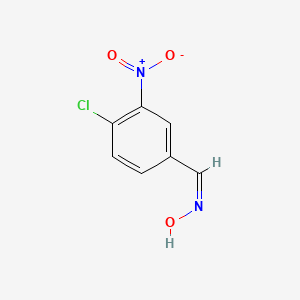
![N-(4-fluorophenyl)-2-{[2-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfonyl}acetamide](/img/structure/B7841031.png)
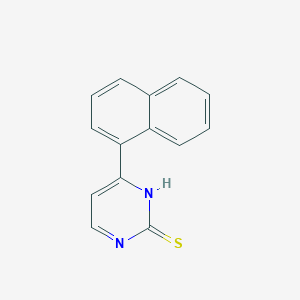
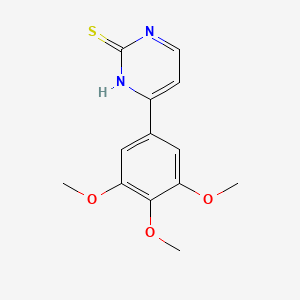

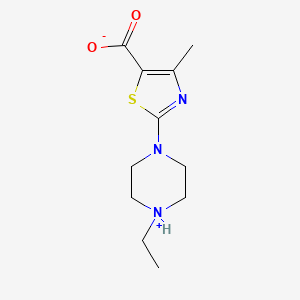
![2-{[2-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfonyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B7841061.png)

